molecular formula C7H10O3 B8739428 7-Hydroxy-5-heptynoic acid CAS No. 41300-59-8

7-Hydroxy-5-heptynoic acid

Cat. No. B8739428
CAS RN: 41300-59-8
M. Wt: 142.15 g/mol
InChI Key: YVZAOBOYHMHYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-5-heptynoic acid is a medium-chain fatty acid.

properties

CAS RN

41300-59-8

Product Name

7-Hydroxy-5-heptynoic acid

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

7-hydroxyhept-5-ynoic acid

InChI

InChI=1S/C7H10O3/c8-6-4-2-1-3-5-7(9)10/h8H,1,3,5-6H2,(H,9,10)

InChI Key

YVZAOBOYHMHYKV-UHFFFAOYSA-N

SMILES

C(CC#CCO)CC(=O)O

Canonical SMILES

C(CC#CCO)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

By following the procedure of A. I. Rachlin, et al., cited above, 6-chloro-2-hexyn-1-ol is prepared by condensing propargyl alcohol tetrahydropyran-2-yl ether and the dihaloalkane of formula VIII, 1-bromo-3-chloropropane, to give 1-[(tetrahydropyran-2-yl)oxy]-6-chloro-2-hexyne, which is then converted to the desired compound followed by hydrolysis in the presence of sulfuric acid. The 6-chloro-2-hexyn-1-ol (280 g) is dissolved in ethanol (2.8 l) then water (560 ml) and potassium cyanide (290 g) is added and the mixture stirred and refluxed for 20 hr. Potassium hydroxide (768 g) and water (500 ml) are added and the stirred mixture kept at reflux for an additional 20 hr. Methanol is evaporated and the water phase is acidified with concentrated HCl and extracted with ether for 2 days in a continuous liquid-liquid extractor. The ether extract is dried (Na2SO4) and concentrated to give the title compound, nmr (CDCl3) δ4.22 (m, 2H), 7.41 (broad, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step Two
Quantity
2.8 L
Type
reactant
Reaction Step Two
Quantity
768 g
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reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
290 g
Type
reactant
Reaction Step Four
Name
Quantity
560 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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